molecular formula C22H20N4OS B2426734 N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 391948-48-4

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2426734
CAS No.: 391948-48-4
M. Wt: 388.49
InChI Key: YWGBQEIQPZQAPY-UHFFFAOYSA-N
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Description

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a triazole ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Coupling with Naphthalene-1-carboxamide: The final step involves coupling the triazole derivative with naphthalene-1-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfonating agents, various solvents like dichloromethane, toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and methylsulfanyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A methylphenol derivative with antimicrobial properties.

    Benzyl alcohol: An aromatic alcohol with various industrial applications.

    Triazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, triazole ring, and methylsulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-7-5-10-17(13-15)26-20(24-25-22(26)28-2)14-23-21(27)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGBQEIQPZQAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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